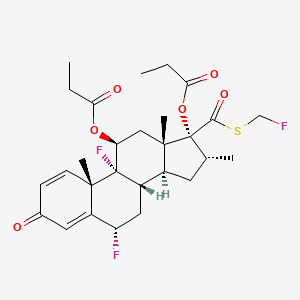![molecular formula C39H42N2O8 B7854057 (2S)-4-[[4-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]phenyl]methoxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid](/img/structure/B7854057.png)
(2S)-4-[[4-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]phenyl]methoxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the Chemical Identifier (CID) 52988091 is known as FMOC-ASP(ODMAB)-OH. It is a derivative of aspartic acid and is characterized by its FMOC (fluorenylmethyloxycarbonyl) protecting group and ODMAB (4,4’-dimethoxytrityl) activating group. This compound is primarily used in peptide synthesis, providing stability and protection to the amino acid during the synthesis process .
準備方法
Synthetic Routes and Reaction Conditions
FMOC-ASP(ODMAB)-OH is synthesized through a series of chemical reactions involving the protection and activation of aspartic acid. The synthesis typically involves the following steps:
Protection of the Amino Group: The amino group of aspartic acid is protected using the FMOC group. This is achieved by reacting aspartic acid with FMOC chloride in the presence of a base such as sodium carbonate.
Activation of the Carboxyl Group: The carboxyl group of the protected aspartic acid is activated using the ODMAB group. This involves reacting the protected aspartic acid with ODMAB chloride in the presence of a base such as triethylamine.
Industrial Production Methods
The industrial production of FMOC-ASP(ODMAB)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and accurate assembly of peptide chains. The use of automated systems ensures high purity and yield of the final product .
化学反応の分析
Types of Reactions
FMOC-ASP(ODMAB)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The FMOC group can be removed using a base such as piperidine, revealing the free amino group.
Coupling Reactions: The activated carboxyl group can react with other amino acids or peptides to form peptide bonds.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the FMOC group.
Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used to facilitate the coupling reactions.
Major Products
The major products formed from these reactions are peptides with specific sequences, which are used in various biological and pharmaceutical applications .
科学的研究の応用
FMOC-ASP(ODMAB)-OH is widely used in scientific research, particularly in the field of peptide chemistry. Its applications include:
Peptide Synthesis: It is used as a building block in solid-phase peptide synthesis, enabling the creation of diverse peptide sequences.
Biological Research: The synthesized peptides are used in studies related to protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions.
Pharmaceutical Research: Peptides synthesized using FMOC-ASP(ODMAB)-OH are used in the development of peptide-based drugs and therapeutic agents.
Industrial Applications: The compound is used in the production of peptide-based materials and coatings.
作用機序
The mechanism of action of FMOC-ASP(ODMAB)-OH involves the protection and activation of the amino and carboxyl groups of aspartic acid. The FMOC group protects the amino group from unwanted reactions, while the ODMAB group activates the carboxyl group, facilitating peptide bond formation. This dual functionality ensures efficient and accurate peptide synthesis .
類似化合物との比較
FMOC-ASP(ODMAB)-OH is unique due to its dual functionality, combining both protection and activation in a single molecule. Similar compounds include:
FMOC-Asp(OtBu)-OH: This compound uses a tert-butyl (OtBu) group for carboxyl protection instead of ODMAB.
Boc-Asp(OBzl)-OH: This compound uses a benzyl (OBzl) group for carboxyl protection and a Boc (tert-butyloxycarbonyl) group for amino protection.
FMOC-ASP(ODMAB)-OH is preferred in certain applications due to its enhanced stability and solubility, which facilitate purification and handling during peptide synthesis .
特性
IUPAC Name |
(2S)-4-[[4-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]phenyl]methoxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H42N2O8/c1-23(2)17-31(36-33(42)19-39(3,4)20-34(36)43)40-25-15-13-24(14-16-25)21-48-35(44)18-32(37(45)46)41-38(47)49-22-30-28-11-7-5-9-26(28)27-10-6-8-12-29(27)30/h5-16,23,30,32,40H,17-22H2,1-4H3,(H,41,47)(H,45,46)/t32-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMMHDDOOIGEPG-YTTGMZPUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=C1C(=O)CC(CC1=O)(C)C)NC2=CC=C(C=C2)COC(=O)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=C1C(=O)CC(CC1=O)(C)C)NC2=CC=C(C=C2)COC(=O)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H42N2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1H-Benzo[d]imidazol-6-amine hydrochloride](/img/structure/B7854068.png)

![2-[4-(N-methylpyridine-3-amido)phenyl]acetic acid hydrochloride](/img/structure/B7854081.png)
![7-Chloro-5-phenyl-2-(p-tolyl)oxazolo[4,5-d]pyrimidine](/img/structure/B7854090.png)

